6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine
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Overview
Description
6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine is a heterocyclic compound that features both a pyridine and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro group and the imidazole moiety imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde.
Substitution Reaction: The chloro group is introduced via a substitution reaction, where a suitable pyridine derivative is reacted with a chlorinating agent such as thionyl chloride.
Coupling Reaction: The final step involves coupling the imidazole derivative with the chlorinated pyridine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Reaction Conditions: Basic or acidic conditions, depending on the desired reaction
Major Products
N-oxides: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Comparison
6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine is unique due to the presence of both a chloro group and an imidazole moiety, which imparts distinct chemical properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C10H11ClN4 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
6-chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C10H11ClN4/c1-7-13-2-3-15(7)6-8-4-9(11)14-10(12)5-8/h2-5H,6H2,1H3,(H2,12,14) |
InChI Key |
IIWBOOYUBXUOAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2=CC(=NC(=C2)Cl)N |
Origin of Product |
United States |
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